Leptosidin

説明

Contextualization within the Flavonoid Superfamily and Polyphenolic Compounds

Flavonoids constitute a major class of polyphenolic compounds found abundantly in plants. nih.govresearchgate.netmdpi.comeurekaselect.comencyclopedia.pubresearchgate.net Polyphenols are characterized by the presence of multiple phenolic structural units. Flavonoids, specifically, share a common C6-C3-C6 carbon skeleton, typically arranged in three rings (designated A, C, and B). Within this superfamily, various subclasses exist, including flavones, flavonols, flavanones, anthocyanidins, and aurones, each distinguished by variations in the central C-ring structure and the degree of oxidation and saturation. Aurones, as a subclass, fit within this hierarchical structure of plant-derived polyphenols and flavonoids. nih.govresearchgate.netmdpi.comeurekaselect.comencyclopedia.pubresearchgate.net

Historical Overview of Leptosidin's Discovery and Initial Characterization

The characterization of aurones as a class of plant pigments dates back to the early 20th century, with the term "anthochlor" being coined to describe yellowish water-soluble pigments in plants. nih.govresearchgate.net The first examples of aurones were characterized in 1940, notably in plants belonging to the Asteraceae family. nih.gov this compound holds historical significance as it was the first aurone to be isolated. wikipedia.org It was initially isolated from Coreopsis grandiflora by T.A. Geissman and C.D. Heaton in 1943. wikipedia.org this compound, along with other aurones like sulfuretin and maritimetin, were identified as common 4-deoxy-derivatives found in Asteraceae species such as Coreopsis. nih.gov

General Structural Characteristics of Aurones and Specific Features of this compound

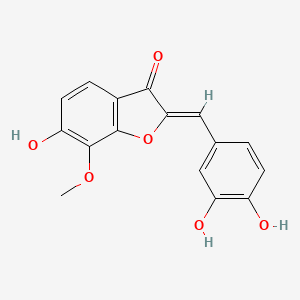

The general structure of an aurone is based on a 2-benzylidenebenzofuran-3(2H)-one core. researchgate.netmdpi.comeurekaselect.comwikipedia.org This differs from the more common 6:6 ring system found in flavones, as aurones feature a 6:5 benzofuranone ring system linked to a phenyl group (the B-ring) via an exocyclic carbon-carbon double bond at the C-2 position. nih.govresearchgate.netmdpi.comeurekaselect.comwikipedia.orgresearchgate.net This exocyclic double bond allows for the existence of (Z) and (E) stereoisomers; the (Z)-isomer is generally the more stable and prevalent form in nature. researchgate.netmdpi.comwikipedia.org The characteristic yellow to gold color of aurones is attributed to their specific light absorption properties, typically in the 390-430 nm range. nih.govresearchgate.net

This compound's chemical structure is defined by specific substitution patterns on the aurone backbone. Its systematic IUPAC name is (2Z)-2-[(3,4-Dihydroxyphenyl)methylidene]-6-hydroxy-7-methoxy-1-benzofuran-3(2H)-one. wikipedia.orgnih.gov This name indicates the presence of hydroxyl (-OH) groups at positions 6, 3', and 4', and a methoxy (-OCH₃) group at position 7. nih.govontosight.aimdpi.com The presence of hydroxyl groups at the 3' and 4' positions on the B-ring classifies it as a catechol derivative. nih.gov Spectroscopic data, such as ¹H and ¹³C NMR, have been used to confirm these structural features, including the positions of the hydroxyl and methoxy groups and the presence of the aurone skeleton. mdpi.comnih.gov this compound is specifically recognized as a hydroxyaurone and a methoxyaurone based on its functional groups. nih.gov

Below is a summary of the key structural features of this compound:

| Feature | Description |

| Compound Class | Aurone (subclass of Flavonoids) |

| Basic Skeleton | 2-benzylidenebenzofuran-3(2H)-one (6:5 ring system) |

| Substitutions | Hydroxy groups at positions 6, 3', 4' |

| Methoxy group at position 7 | |

| Stereochemistry | Typically the (Z)-isomer in nature |

| Chemical Formula | C₁₆H₁₂O₆ |

| Molar Mass | 300.266 g/mol wikipedia.orgnih.gov |

| PubChem CID | 5281257 wikipedia.orgnih.gov |

特性

IUPAC Name |

(2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-6-hydroxy-7-methoxy-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6/c1-21-16-11(18)5-3-9-14(20)13(22-15(9)16)7-8-2-4-10(17)12(19)6-8/h2-7,17-19H,1H3/b13-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFRGTMTYWMVLMU-QPEQYQDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=C1OC(=CC3=CC(=C(C=C3)O)O)C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC2=C1O/C(=C\C3=CC(=C(C=C3)O)O)/C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501028834 | |

| Record name | (Z)-2-((3,4-Dihydroxyphenyl)methylene)-6-hydroxy-7-methoxy-3(2H)-benzofuranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501028834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

486-24-8 | |

| Record name | (2Z)-2-[(3,4-Dihydroxyphenyl)methylene]-6-hydroxy-7-methoxy-3(2H)-benzofuranone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=486-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leptosidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-2-((3,4-Dihydroxyphenyl)methylene)-6-hydroxy-7-methoxy-3(2H)-benzofuranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501028834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEPTOSIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VE67J9PR82 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Analog Development

Chemical Synthesis Approaches for Leptosidin

Several key reactions are employed in the chemical synthesis of aurones. These methods allow for the formation of the characteristic aurone scaffold with varying degrees of efficiency and stereoselectivity.

Aldol Condensation Reactions

Aldol condensation is a widely used method for synthesizing aurones. rsc.orgrsc.orgresearchgate.net This reaction typically involves the condensation of a benzofuran-3(2H)-one with an appropriate aldehyde. rsc.orgmdpi.com The reaction can be carried out under acidic or basic conditions. rsc.org For instance, the synthesis of aurones, including this compound, has been successfully achieved using aldol condensation reactions with total yields ranging from 5% to 36%. mdpi.comnih.govresearchgate.netresearchgate.netnih.gov This method is compatible with a variety of substituents on both the benzofuranone and aldehyde components, allowing for the synthesis of diverse aurone structures. rsc.org In one approach, 2,4-dihydroxyacetophenone is used as a starting material to generate a hydroxybenzofuran-3(2H)-one intermediate, which then undergoes aldol condensation with a substituted benzaldehyde in the presence of a base like potassium hydroxide to produce aurone derivatives. researchgate.net

Horner–Wadsworth–Emmons Reactions

The Horner–Wadsworth–Emmons (HWE) reaction is another valuable tool for the synthesis of α,β-unsaturated ketones, including the exocyclic double bond found in aurones. tcichemicals.comnih.gov This reaction involves the use of phosphonate carbanions, which react with aldehydes or ketones to form olefins. tcichemicals.com While the HWE reaction is generally known for favoring E-olefin products, conditions can be modified to influence selectivity. tcichemicals.com Although the provided search results specifically mention HWE reactions in the context of synthesizing chalcones and other compounds mdpi.comnih.govresearchgate.netresearchgate.netnih.govbeilstein-journals.org, and synthesizing unsaturated esters as part of analog synthesis nih.gov, its application in directly forming the aurone exocyclic double bond from a benzofuranone and a phosphonate-stabilized carbanion derived from an aldehyde equivalent is a plausible synthetic strategy for aurones, given its utility in creating similar α,β-unsaturated systems.

Friedel–Crafts Acylation in Aurone Synthesis

Friedel–Crafts acylation is a common method for introducing acyl groups onto aromatic rings and is relevant in the synthesis of the benzofuranone core of aurones. For example, the benzofuranone precursor for aurones can be prepared using standard Friedel–Crafts approaches from phenols. mdpi.com One method involves the Friedel–Crafts acylation of α-phenylthioacetic acid to obtain a key intermediate for the synthesis of thioaurones, which are sulfur analogs of aurones. nih.gov While Friedel–Crafts acylation is a fundamental reaction in organic synthesis for forming carbon-carbon bonds in aromatic systems, its direct application in forming the aurone scaffold itself is typically in the preparation of the benzofuranone starting material. tandfonline.comresearchgate.net

Cyclization of Chalcone Precursors

Aurones can be synthesized through the oxidative cyclization of 2'-hydroxychalcones. researchgate.netnih.govnih.gov This approach is similar to the biosynthesis of aurones in plants, where 2'-hydroxychalcones undergo dehydrogenative cyclization catalyzed by enzymes like aureusidin synthase. nih.govnih.govplos.org In chemical synthesis, this cyclization can be mediated by various oxidative agents, including mercury(II) acetate or copper(II) bromide. nih.govnih.gov For instance, the oxidation of 2'-hydroxychalcones with mercury(II) acetate in pyridine or copper(II) bromide in DMSO has been shown to yield aurones in good to excellent yields. nih.govnih.gov This method provides a direct route to the aurone core from readily accessible chalcone precursors. nih.govnih.gov

Intramolecular Rearrangement of Oxiranes and Ring Contraction of Flavones as Alternative Routes

Alternative synthetic routes to aurones include the intramolecular rearrangement of oxiranes and the ring contraction of flavones. In one approach, oxiranes, prepared by the oxidation of chalcones, undergo a copper-catalyzed tandem intramolecular ring-opening followed by Ullman coupling to provide stereoselective (Z)-aurones. nih.govsemanticscholar.org This method offers a one-pot stereoselective synthesis of aurone analogs. nih.govsemanticscholar.org Another route involves the ring contraction of flavones. For example, treating 3-tosylflavones with primary amines can lead to the formation of 2'-alkylamino aurones through a rearrangement process. nih.govsemanticscholar.orgresearchgate.net Similarly, the reaction of 3-bromoflavones with amines or N-phenylurea in the presence of a base and copper(I) iodide can yield aminated aurones via a sequence of aza-Michael addition, ring opening, and ring closing. semanticscholar.org These alternative strategies provide access to aurones and their analogs through different mechanistic pathways.

Design and Synthesis of this compound Derivatives and Structural Analogs

The design and synthesis of this compound derivatives and structural analogs are crucial for exploring their biological activities and optimizing their properties. Structural modifications can be made on different parts of the aurone scaffold, including the A, B, and C rings. preprints.orgmdpi.com These modifications aim to create compounds with improved efficacy, selectivity, or pharmacokinetic profiles.

Analogs can be synthesized by varying the substituents on the benzofuranone core (A and C rings) and the benzylidene group (B ring). preprints.orgmdpi.com For instance, studies have involved introducing different electron-withdrawing or electron-donating groups onto the aromatic rings. preprints.orgmdpi.com The replacement of the B ring phenyl group with other aromatic systems, such as the 2-arylthiazole system, has also been explored to obtain aurone analogs with potentially enhanced biological activity. preprints.org Furthermore, the synthesis of azaaurones, where the intracyclic oxygen in the C ring is replaced by nitrogen, represents a structural modification that has shown promise in terms of selective cytotoxicity against certain multidrug-resistant cancer cells. preprints.orgmdpi.comsci-hub.se The synthesis of these derivatives often utilizes the core synthetic strategies described in Section 4.1, adapted to incorporate the desired structural changes. researchgate.netmdpi.comsci-hub.senih.govnih.gov

Research findings indicate that structural variations significantly impact the biological activities of aurone analogs. For example, studies on azaaurones have identified compounds with potent antimalarial, anti-Mycobacterium tuberculosis, antiviral, and anticancer activities. mdpi.com The position and nature of substituents on the aromatic rings play a crucial role in determining the activity profile of these compounds. mdpi.comfrontiersin.org

Methodologies for Investigating Synthetic Yields and Stereoselectivity

The investigation of synthetic yields and stereoselectivity is paramount in the development of efficient and controlled chemical synthesis routes for compounds like this compound, a type of flavonoid. Achieving high selectivity and yield in organic synthesis can be challenging due to potential side reactions and competing pathways moravek.com. Various methodologies are employed to monitor reaction progress, quantify product formation, and determine the stereochemical outcome.

Analytical methods play a crucial role in determining reaction yields and stereoselectivity. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are routinely used for compositional analysis of reaction mixtures magritek.comrsc.org. 1H and 13C NMR are common, but other nuclei like 19F and 31P can also be utilized to follow the course of a reaction, identify intermediates, and quantify chemical species magritek.com. NMR is particularly valuable for directly quantifying the diastereomeric ratio without the need for reference compounds or calibration magritek.com. Benchtop NMR spectroscopy allows for on-line/in-line monitoring of reactions, providing structural and quantitative information in real-time, which aids in understanding reaction kinetics magritek.com.

Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), are also widely used for quantifying reaction products and determining enantiomeric excess, often employing chiral columns and reference compounds magritek.comrsc.org. Dynamic chromatography, including dynamic HPLC, gas chromatography, and supercritical fluid chromatography, can be used in kinetic studies of stereoisomer interconversion rsc.org. Chiroptical methods like polarimetry, while historically used for enantiomeric purity analysis, are often supplemented or replaced by NMR and chiral chromatography for greater accuracy rsc.org.

In the context of flavonoid synthesis, including aurones which are structural isomers of flavones, various synthetic approaches have been developed, and the yields and stereoselectivity are key performance indicators. For instance, the oxidation of 2′-hydroxychalcones has been shown to yield aurones, with reported yields ranging from 70% to 85% depending on the specific conditions and oxidizing agent used nih.govsemanticscholar.org. Another approach involving the cyclization of chalcones using a heterogeneous nano-catalyst achieved yields between 16% and 80% with enantiomeric selectivity of less than 99% semanticscholar.org. Palladium-catalyzed carbonylation reactions have also been employed in aurone synthesis, providing yields in the range of 51% to 93% nih.govsemanticscholar.org.

Methodologies for optimizing reaction conditions to improve yield and stereoselectivity include techniques like Design of Experiments (DoE), a statistical approach to model reaction outcomes based on experimental inputs such as temperature and reaction time acs.org. Bayesian optimization (BO) is another efficient approach for identifying optimal conditions with a limited number of experiments, capable of jointly optimizing objectives like yield and stereoselectivity researchgate.net. Automated systems and flow chemistry techniques are also being increasingly utilized in organic synthesis to improve reaction control, accuracy, and productivity, which can impact yields and selectivity moravek.com.

Detailed research findings often involve reporting specific yields and stereochemical outcomes for synthesized compounds under defined reaction conditions. For example, in the synthesis of flavonoid acetamide derivatives, yields of 80-82% were reported rsc.org. Studies on the synthesis of aurones via Knoevenagel condensation have shown yields ranging from 57% to 89% using specific catalysts and conditions mdpi.com.

While specific data tables detailing this compound synthesis yields and stereoselectivity were not extensively found in the search results, the general methodologies applied to flavonoid synthesis are highly relevant. The principles and techniques used for analyzing yields and stereochemistry in the synthesis of related flavonoid structures like flavones and aurones are applicable to this compound synthesis.

The determination of reaction mechanisms through methods like identifying products, detecting intermediates, and kinetic studies also provides crucial insights into factors influencing yield and stereoselectivity slideshare.net. Understanding the reaction pathway allows chemists to optimize conditions to favor the desired product and stereoisomer acs.orgslideshare.net.

Representative Yield Data from Flavonoid Synthesis Studies

While direct data for this compound is limited, the following table illustrates typical reported yields from studies on the synthesis of related flavonoid structures, highlighting the variability depending on the synthetic route and conditions.

| Flavonoid Class (Analogue) | Synthetic Method | Reported Yield Range (%) | Key Factors Influencing Yield / Selectivity | Source(s) |

| Aurones | Oxidation of 2′-hydroxychalcones | 70-85 | Oxidizing agent, reaction time, solvent | nih.govsemanticscholar.org |

| Aurones | Cyclization of chalcones (nano-catalyst) | 16-80 | Catalyst, reaction conditions | semanticscholar.org |

| Aurones | Palladium-catalyzed carbonylation | 51-93 | Catalyst, ligands, reaction conditions | nih.govsemanticscholar.org |

| Flavonoid Acetamide Deriv. | Sequential modification of hydroxyl groups | 80-82 | Reaction conditions | rsc.org |

| Aurones | Knoevenagel condensation (L-proline/glycerol) | 57-89 | Catalyst, solvent, energy source (ultrasound) | mdpi.com |

| Flavones | Photo-oxidative cyclisation of 2′-hydroxychalcones | High efficiency | Heterocycle n-oxide catalyst | jazindia.com |

| Flavanones | Intramolecular conjugated addition (organocatalyst) | 94% ee | Chiral quinine-thiourea catalyst | mdpi.comresearchgate.net |

Investigation of Biological Activities and Molecular Mechanisms Pre-clinical and in Vitro Studies

Anti-inflammatory and Immunomodulatory Effects

Leptosidin has demonstrated anti-inflammatory and immunomodulatory effects in various cellular models. Studies have explored its impact on mast cell degranulation, nitric oxide production, inflammatory enzyme expression, and pro-inflammatory cytokine secretion, along with the underlying cellular signaling pathways.

Modulation of Nitric Oxide (NO) Production in Macrophage and Microglia Cell Lines (e.g., RAW264.7, BV2)

This compound has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells and BV2 microglia cells nih.govnih.govdntb.gov.uae-jecoenv.orgmdpi.comscilit.com. Studies indicate that this compound is one of the compounds from Coreopsis lanceolata that contributes to the suppression of NO formation in LPS-stimulated RAW 264.7 cells researchgate.netsemanticscholar.org. All compounds isolated from C. lanceolata, including this compound, inhibited NO production in LPS-induced BV2 and RAW264.7 cells nih.govmdpi.com.

Regulation of Inflammatory Enzyme Expression (e.g., Inducible Nitric Oxide Synthase (iNOS), Cyclooxygenase-2 (COX-2))

Research indicates that this compound can decrease the expression of inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated RAW 264.7 cells researchgate.netsemanticscholar.org. Along with other flavonoids from Coreopsis lanceolata, this compound suppressed iNOS protein expression in RAW 264.7 cells treated with LPS nih.gov. While another compound, phenylheptatriyne, isolated from the same plant, significantly downregulated iNOS and COX-2 expression, this compound was also among the compounds that showed inhibitory effects on inflammatory mediators nih.govmdpi.com.

Suppression of Pro-inflammatory Cytokine Secretion (e.g., Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1 beta (IL-1β))

Studies on compounds from Coreopsis lanceolata have investigated the suppression of pro-inflammatory cytokine secretion. While phenylheptatriyne and 4',7-dimethoxyflavanone reduced the secretion of TNF-α and IL-6 in LPS-stimulated BV2 and RAW264.7 cells, this compound was among the compounds tested nih.govmdpi.com. One study indicated that all compounds tested, except for this compound, inhibited TNF-α production in RAW264.7 cells, while this compound was among the compounds that inhibited IL-6 production in RAW264.7 cells mdpi.com. Pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β play key roles in inflammation biomolther.orgthermofisher.commdpi.comnih.govnih.gov.

Elucidation of Underlying Cellular Signaling Pathways (e.g., Calcium Signaling, NF-κB Pathway, Necroptosis Modulation)

The anti-inflammatory effects of compounds, including flavonoids, often involve the modulation of various intracellular signaling pathways such as NF-κB, MAPK, and calcium signaling mdpi.commdpi.commdpi.comulb.ac.benih.gov. The NF-κB pathway is a key regulator of inflammatory mediators like iNOS and COX-2 and pro-inflammatory cytokines mdpi.commdpi.comulb.ac.benih.govsciprofiles.comresearchgate.netwhiterose.ac.uk. While specific details on how this compound directly modulates calcium signaling or necroptosis were not prominently found in the provided results, studies on other compounds and inflammatory processes highlight the involvement of calcium signaling and NF-κB in inflammatory responses and cell death pathways like necroptosis ontosight.airesearchgate.netnih.govmdpi.comulb.ac.benih.govresearchgate.netwhiterose.ac.uk. Research on other compounds from Coreopsis lanceolata has shown inhibition of NF-κB activation in LPS-stimulated cells nih.govmdpi.comsciprofiles.com.

Antioxidant Mechanisms

This compound has demonstrated antioxidant activity. Studies using DPPH and ABTS assays showed that this compound exhibited high radical scavenging activity researchgate.netsemanticscholar.orgnih.gov. Along with other flavonoids, this compound showed powerful antioxidation by reducing oxidative stress in various cell lines, including Caco-2, RAW264.7, PC-12, and HepG2 cells researchgate.netsemanticscholar.orgnih.gov. This antioxidant capacity is considered a significant factor contributing to the anti-inflammatory properties of flavonoids ijpsr.comnarraj.org.

Direct Radical Scavenging Assays (e.g., DPPH, ABTS)

Studies have indicated that this compound exhibits radical scavenging activities. Isolated compounds, including this compound, from Coreopsis lanceolata flowers showed radical scavenging activities. researchgate.net The ability to scavenge ABTS and DPPH radicals has been mentioned in relation to this compound's antioxidant properties. ontosight.ai

Attenuation of Reactive Oxygen Species (ROS) in Diverse Cell Lines (e.g., Caco-2, RAW264.7, PC-12, HepG2)

This compound has demonstrated the ability to attenuate reactive oxygen species (ROS) in various cell lines. Isolated compounds from Coreopsis lanceolata flowers, including this compound, showed recovery activities against reactive oxygen species in Caco-2, RAW264.7, PC-12, and HepG2 cells. researchgate.net

Superoxide Dismutase (SOD)-like Activity Investigations

Investigations into the superoxide dismutase (SOD)-like activity of this compound have been conducted. While some studies on Coreopsis lanceolata extracts mention SOD-like activity, the specific high SOD-like activity (23.9% inhibition rate) was attributed to a different isolated compound, 7,3',4'-trihydroxy-8-methoxyflavanone, not explicitly this compound. researchgate.netnih.gov However, the broad category of isolated compounds showing antioxidant effects from Coreopsis lanceolata flowers includes this compound. researchgate.net

Anticancer and Apoptosis Induction Studies

Research has explored the anticancer effects of this compound, focusing on its cytotoxicity, antiproliferative effects, and mechanisms of apoptosis induction in cancer cell lines.

Cytotoxicity and Antiproliferative Effects in Cancer Cell Lines (e.g., Prostate Cancer DU145 and PC3, Colorectal Cancer Cells)

This compound has shown cytotoxicity and antiproliferative effects in specific cancer cell lines. In human prostate cancer (PCa) cells, specifically DU145 and PC3 cells, this compound exhibited cytotoxicity. researchgate.netnih.gov One study noted that DU145 cells were more susceptible to this compound than PC3 cells. researchgate.net While there is mention of potential anti-colorectal cancer effects, detailed mechanisms and specific cytotoxicity data for this compound on colorectal cancer cell lines were not explicitly found in the provided search results, with related studies focusing on other compounds or general extracts. researchgate.netfrontiersin.org

Induction of Apoptotic Pathways and Cell Cycle Arrest (e.g., Sub-G1 Population, PARP Cleavage, Caspase Activation)

This compound has been shown to induce apoptosis and affect the cell cycle in cancer cells. In DU145 and PC3 prostate cancer cells, this compound augmented the sub-G1 population, which is indicative of apoptosis. researchgate.netnih.govresearchgate.net Furthermore, this compound was found to abrogate the expression of pro-poly (ADP-ribose) polymerase (pro-PARP) and pro-cysteine aspartyl-specific protease (pro-caspase3) in these cell lines, implying that its cytotoxicity is mediated by its apoptotic effect. researchgate.netnih.govresearchgate.net Cleavage of PARP and activation of caspases are key events in the induction of apoptosis. oncotarget.comnih.govnih.govresearchgate.net

Inhibition of Glycolytic Metabolism in Cancer Cells (e.g., Glucose, Lactate, ATP Modulation)

This compound has been observed to inhibit glycolytic metabolism in cancer cells. In DU145 and PC3 prostate cancer cells, this compound inhibited the expression of key glycolytic enzymes, including pyruvate kinase isozymes M2 (PKM2), Hexokinase 2 (HK2), and lactate dehydrogenase A (LDHA). researchgate.netnih.gov Consistently, this compound curtailed the levels of lactate, glucose, and ATP in these prostate cancer cells. researchgate.netnih.govresearchgate.net These findings suggest that this compound induces apoptosis via inhibition of glycolysis and the SIRT1/GLUT1 signaling axis in prostate cancer cells. researchgate.netnih.gov

Here is a summary of some research findings related to this compound's effects on prostate cancer cells:

| Cell Line | Effect Observed | Related Molecular Events | Source |

| DU145 | Cytotoxicity, augmented sub-G1 population | Abrogation of pro-PARP and pro-caspase3 expression, Inhibition of SIRT1, GLUT1, PKM2, HK2, LDHA expression | researchgate.netnih.gov |

| PC3 | Cytotoxicity, augmented sub-G1 population | Abrogation of pro-PARP and pro-caspase3 expression, Inhibition of SIRT1, GLUT1, PKM2, HK2, LDHA expression | researchgate.netnih.gov |

| DU145, PC3 | Curtailed levels of lactate, glucose, and ATP | Inhibition of glycolysis and SIRT1/GLUT1 signaling axis | researchgate.netnih.gov |

Disruption of Key Oncogenic Signaling Pathways (e.g., SIRT1/GLUT1, PI3K/Akt, PKM2, HK2, LDHA)

This compound has demonstrated the ability to disrupt several signaling pathways implicated in cancer cell survival and proliferation. Studies on human prostate cancer cells (DU145 and PC3) have shown that this compound induces apoptosis by inhibiting glycolysis and the SIRT1/GLUT1 signaling axis. researchgate.netnih.gov Specifically, this compound treatment led to a reduction in the expression of SIRT1 and GLUT1, along with a disruption in their binding. researchgate.netnih.gov Furthermore, this compound inhibited the expression of key glycolytic enzymes, including pyruvate kinase isozymes M2 (PKM2), Hexokinase 2 (HK2), and lactate dehydrogenase A (LDHA) in these cells. researchgate.netnih.govresearchgate.net This inhibition of glycolytic enzymes by this compound resulted in decreased levels of lactate, glucose, and ATP in the prostate cancer cells. researchgate.netnih.gov The SIRT1/GLUT1 pathway is known to influence cancer cell metabolism and proliferation, and its inhibition by this compound appears to contribute to the observed apoptotic effects. researchgate.netnih.govatlasgeneticsoncology.orgatlasgeneticsoncology.org

The PI3K/Akt signaling pathway is another crucial regulator of cancer progression, involved in cell growth, survival, and the cell cycle. mdpi.comnih.gov Aberrant activation of this pathway is frequently observed in various cancers. mdpi.comijbs.com Research indicates that the antiproliferative actions of the this compound-transferrin complex in colorectal cancer cells are mediated, at least in part, by the downregulation of the PI3K/Akt signaling pathway. nih.gov

PKM2, HK2, and LDHA are enzymes that play significant roles in aerobic glycolysis (the Warburg effect), a metabolic hallmark of many cancer cells that supports rapid proliferation. researchgate.netcolab.ws By inhibiting the expression of these enzymes, this compound disrupts cancer cell metabolism. researchgate.netnih.govresearchgate.net

Impact of Complexation with Biological Carriers (e.g., Transferrin) on Anticancer Efficacy and Cellular Internalization

The complexation of this compound with biological carriers like transferrin has been investigated as a strategy to enhance its anticancer effects and cellular delivery. A study focusing on colorectal cancer cells demonstrated that forming a complex with transferrin improved this compound's anticancer activity. nih.govresearchgate.netontosight.ai This enhanced effect was attributed to better cellular internalization of the complex compared to this compound alone. nih.gov The transferrin-Leptosidin complex also led to increased membrane leakage, inhibition of colony formation, and upregulation of caspase-9 and caspase-3 expression and activity in colorectal cancer cells. nih.gov The interaction between this compound and transferrin involves the formation of a static complex, primarily through hydrogen bonding and electrostatic interactions. nih.gov Transferrin is a protein involved in iron transport and its receptor is often overexpressed on the surface of cancer cells, making it a potential target for drug delivery. acs.org

Antidiabetic Potential and Glucose Homeostasis Regulation

This compound has also shown promise in the context of diabetes, particularly concerning glucose homeostasis.

Dipeptidyl Peptidase-4 (DPP-4) Enzyme Inhibitory Activity

This compound has been identified as an inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme. sciopen.comresearchgate.netdntb.gov.uanih.gove-jecoenv.orgmolaid.com DPP-4 is an enzyme that degrades incretin hormones, which play a role in regulating blood glucose levels. Inhibition of DPP-4 can lead to increased levels of active incretins, thereby improving insulin secretion and glucose control. Studies have shown that this compound inhibits DPP-4 activity in a concentration-dependent manner. nih.gov

Recovery of Pancreatic Islet Function in Pre-clinical Models (e.g., Zebrafish)

Pre-clinical studies using alloxan-induced diabetic zebrafish models have investigated the effects of this compound on pancreatic islet function. Alloxan is known to damage pancreatic beta cells, leading to a reduction in islet size. nih.govresearchgate.net Research indicates that this compound can promote the recovery of injured pancreatic islets in these zebrafish models. nih.govresearchgate.netresearchgate.net This suggests a potential role for this compound in protecting or restoring the function of pancreatic islets, which are crucial for insulin production and glucose regulation. elifesciences.orgmdpi.com

Other Investigated Biological Activities

Tyrosinase Inhibition and Related Effects

This compound is an aurone, a class of compounds that have been explored for various biological activities, including tyrosinase inhibition. researchgate.netctump.edu.vn Tyrosinase is a key enzyme involved in melanin synthesis, and its inhibitors are of interest for their potential in treating hyperpigmentation disorders and in cosmetic applications. Studies have investigated the tyrosinase inhibitory activity of this compound and related aurones. mdpi.comnih.gov While some aurones have shown high inhibitory potential, the activity can vary depending on the specific structural substitutions. mdpi.comnih.gov

Here is a table summarizing some of the key findings on this compound's biological activities:

| Biological Activity | Model/System | Key Findings | Source(s) |

| Disruption of Oncogenic Signaling (SIRT1/GLUT1) | Prostate cancer cells (DU145, PC3) | Inhibits glycolysis; reduces SIRT1 and GLUT1 expression; disrupts SIRT1-GLUT1 binding; inhibits PKM2, HK2, LDHA; decreases lactate, glucose, ATP; induces apoptosis. | researchgate.netnih.govresearchgate.net |

| Disruption of Oncogenic Signaling (PI3K/Akt) | Colorectal cancer cells | This compound-transferrin complex downregulates PI3K/Akt pathway. | nih.gov |

| Enhanced Anticancer Efficacy via Complexation | Colorectal cancer cells | Transferrin complex improves cellular internalization and anticancer effects; increases membrane leakage; inhibits colony formation; upregulates caspase-9 and -3. | nih.govresearchgate.netontosight.ai |

| DPP-4 Enzyme Inhibition | In vitro | Inhibits DPP-4 activity in a concentration-dependent manner. | sciopen.comresearchgate.netnih.gov |

| Recovery of Pancreatic Islet Function | Alloxan-induced diabetic zebrafish | Promotes recovery of injured pancreatic islets. | nih.govresearchgate.netresearchgate.net |

| Tyrosinase Inhibition | In vitro | Shows tyrosinase inhibitory activity (activity may vary based on structure). | mdpi.comnih.gov |

Antiviral Properties (e.g., HCV RNA Polymerase RdRp, Neuraminidase Inhibition)

Studies have investigated the potential of aurones, including this compound, to act as antiviral agents by targeting key viral enzymes such as Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (RdRp) and influenza virus neuraminidase.

HCV RdRp is essential for viral replication, making it a significant target for antiviral drug development. nih.govmdpi.commdpi.comlums.edu.pk In vitro studies have identified certain aurones as inhibitors of HCV RdRp activity. For instance, aureusidin, another aurone, has shown potent inhibition of RdRp with an IC₅₀ value of 5.2 μM. mdpi.com Structure-activity relationship analyses suggest that the presence of hydroxyl groups at positions 4 and 6 of the aurone nucleus is crucial for this inhibitory activity. mdpi.com While this compound itself has been mentioned in the context of aurones found in Coreopsis lanceolata, specific detailed in vitro data on its direct inhibitory activity against HCV RdRp in isolation were not prominently featured in the search results. However, the activity observed for other aurones like aureusidin suggests a potential for the aurone scaffold, to which this compound belongs, to interact with this enzyme. mdpi.com The mechanism of inhibition for some flavonoids against HCV RdRp has been shown to involve the inhibition of RNA binding to the polymerase. nih.gov

Antimalarial Activity of this compound Derivatives

The antimalarial activity of aurone derivatives, including those related to this compound, has been investigated through in vitro studies against Plasmodium falciparum, the parasite responsible for malaria. nih.govnih.govresearchgate.net These studies aim to identify compounds with potential to combat drug-resistant strains of the parasite. nih.govplos.org

Analyses of structure-activity relationships among aurone derivatives have highlighted the importance of specific substitution patterns on the benzofuran ring for achieving potent in vitro antimalarial efficacy. nih.govresearchgate.net In particular, the presence of a halogen atom at position 4 and/or an amino group at position 6 of the nucleus has been associated with improved activity. nih.govresearchgate.net

While natural aurones like this compound have been studied, synthetic analogues and derivatives have also been developed and screened for antimalarial properties. nih.govresearchgate.net Some novel aurone derivatives have demonstrated relevant antiplasmodial activity in vitro against chloroquine-resistant P. falciparum strains, with IC₅₀ values in the micromolar range. researchgate.net For example, certain derivatives containing basic moieties, such as 2-aminopyridine or Mannich bases, have emerged as particularly active. researchgate.net

Despite promising in vitro results for some aurone derivatives, translating this efficacy to in vivo models has presented challenges, potentially due to bioavailability limitations often associated with natural poly-hydroxylated compounds. mdpi.comnih.gov

Data on the specific antimalarial activity of this compound itself were not prominently found in the provided search results, which focused more broadly on aurone derivatives and the structural features contributing to their activity. nih.govresearchgate.net However, the research on aurone derivatives provides a framework for understanding the potential of this class of compounds, including those structurally related to this compound, as antimalarial agents.

In vitro Antimalarial Activity of Select Aurone Derivatives

| Compound Class | Key Structural Features | P. falciparum Strain Tested | In vitro Activity (IC₅₀) | Source(s) |

| Aurone Derivatives | Halogen at position 4, Amino at position 6 | Not specified | Improved efficacy | nih.govresearchgate.net |

| Novel Aurone Derivatives | Basic moieties (e.g., 2-aminopyridine) | Chloroquine-resistant | 1.18 to 3.70 μM | researchgate.net |

Antiviral Target Enzymes and Relevant Compound Classes

| Viral Enzyme Target | Related Compound Classes | Notes | Source(s) |

| HCV RNA Polymerase (RdRp) | Aurones, Flavonoids | Some aurones (e.g., aureusidin) show inhibition; mechanism may involve RNA binding inhibition. | mdpi.comnih.gov |

| Influenza Neuraminidase | Aurones | Activity linked to hydroxyl groups at positions 4 or 6 and a double bond at position 2. | mdpi.com |

Q & A

Q. What are the recommended methods for isolating and purifying Leptosidin from natural sources?

this compound (C₁₆H₁₂O₆) is typically isolated from plants in the Fabaceae family. Key steps include:

- Extraction : Use polar solvents (e.g., methanol/water mixtures) to solubilize phenolic compounds .

- Purification : Employ column chromatography with silica gel or Sephadex LH-20, followed by HPLC with a C18 reverse-phase column for high-purity isolation .

- Characterization : Confirm identity via NMR (¹H, ¹³C) and high-resolution mass spectrometry (HR-MS), cross-referencing with published spectral data .

Q. How can researchers validate the structural identity of synthesized this compound derivatives?

- Spectral Analysis : Compare NMR chemical shifts (e.g., aurone backbone signals: δ 6.2–6.8 ppm for aromatic protons) and HR-MS data with literature values .

- X-ray Crystallography : Resolve ambiguities in stereochemistry for novel derivatives (e.g., glycosylated forms like this compound 6-xylosyl-(1→4)-arabinoside) .

- Purity Assessment : Use TLC or HPLC with UV detection (λ = 280–320 nm) to ensure ≥95% purity .

Q. What analytical techniques are critical for quantifying this compound in complex matrices?

- LC-MS/MS : Offers sensitivity for trace quantification in biological samples (LOQ ≤ 10 ng/mL) .

- UV-Vis Spectrophotometry : Use molar extinction coefficients (ε ≈ 12,000 M⁻¹cm⁻¹ at 340 nm) for rapid quantification in plant extracts .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in this compound’s reported bioactivity?

Conflicting data on antioxidant vs. pro-oxidant effects may arise from:

- Dosage Dependency : Test multiple concentrations (e.g., 1–100 μM) in cell-based assays (e.g., DCFH-DA for ROS measurement) .

- Model System Variability : Compare results across cell lines (e.g., HepG2 vs. RAW 264.7 macrophages) and in vivo models .

- Standardized Protocols : Adopt OECD guidelines for reproducibility, including positive/negative controls (e.g., ascorbic acid for antioxidants) .

Q. What strategies optimize the reproducibility of this compound’s pharmacokinetic studies?

- Dosing Regimens : Account for rapid metabolism by pre-treating with β-glucuronidase inhibitors in plasma samples .

- Species-Specific Differences : Compare pharmacokinetics in rodents vs. non-human primates to identify interspecies variability .

- Data Transparency : Report full LC-MS parameters (e.g., ionization mode, collision energy) to enable cross-lab validation .

Q. How can mechanistic studies differentiate this compound’s direct vs. indirect effects on cellular targets?

- Kinetic Assays : Measure real-time interactions (e.g., surface plasmon resonance for protein binding) .

- Gene Knockdown Models : Use siRNA to silence putative targets (e.g., Nrf2 for antioxidant response) and assess pathway dependency .

- Metabolomic Profiling : Track downstream metabolites via UPLC-QTOF-MS to identify indirect signaling mediators .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values .

- Multivariate Analysis : Apply PCA or PLS-DA to disentangle confounding variables in omics datasets .

- Power Analysis : Predefine sample sizes (n ≥ 6) to ensure statistical robustness for in vivo experiments .

Data Contradiction & Validation

Q. How should researchers address discrepancies in this compound’s reported solubility profiles?

Q. What validation steps are essential when replicating published synthesis protocols for this compound analogs?

- Intermediate Characterization : Validate each synthetic step with FT-IR and ¹H NMR to confirm functional group transformations .

- Cross-Lab Collaboration : Share samples with independent labs for LC-MS/MS verification .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。